N-(3,4-difluorophenyl)biphenyl-4-carboxamide
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Overview
Description
N-(3,4-Difluorophenyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a biphenyl structure, with a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorophenyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-(3,4-Difluorophenyl)-[1,1’-biphenyl]-4-carboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenyl isocyanate
- 3,4-Difluorophenylboronic acid
- 3,4-Difluoro-4-propyl-1,1-biphenyl
Uniqueness
N-(3,4-Difluorophenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its reactivity and stability, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C19H13F2NO |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H13F2NO/c20-17-11-10-16(12-18(17)21)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
InChI Key |
VMSJEWWXDWMIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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